Odor Detection Threshold in Water: 1,2-Dimethylpropyl Acetate vs. All Eight Pentyl Acetate Isomers
In the only published head-to-head panel study of all pentyl acetate isomers (n=9 compounds), 1,2-dimethylpropyl acetate (3-methyl-2-butyl acetate) exhibited an odor detection threshold of 6 ± 0.3 ppb (parts per billion) in water, placing it at the mid-point of the series [1]. This represents a 3-fold lower potency (higher threshold) than 3-methyl-1-butyl acetate (isoamyl acetate; 2 ± 0.3 ppb) and 2-pentyl acetate (2 ± 0.2 ppb), but a 5-fold higher potency (lower threshold) than 1,1-dimethylpropyl acetate (tert-amyl acetate; 30 ± 5.0 ppb) [1].
| Evidence Dimension | Odor detection threshold in water (ppb, parts per billion) |
|---|---|
| Target Compound Data | 6 ± 0.3 ppb |
| Comparator Or Baseline | 3-Methyl-1-butyl acetate (isoamyl acetate): 2 ± 0.3 ppb; 2-Pentyl acetate: 2 ± 0.2 ppb; n-Pentyl acetate: 5 ± 0.5 ppb; 2-Methyl-1-butyl acetate: 5 ± 0.5 ppb; 3-Pentyl acetate: 9 ± 1.0 ppb; 2,2-Dimethylpropyl acetate (neopentyl acetate): 4 ± 1.0 ppb; 1,1-Dimethylpropyl acetate (tert-amyl acetate): 30 ± 5.0 ppb; Cyclopentyl acetate: 21 ± 2.0 ppb |
| Quantified Difference | 3.0× less potent than isoamyl acetate; 5.0× more potent than tert-amyl acetate; 1.5× less potent than neopentyl acetate |
| Conditions | Sensory panel triangle-test threshold determinations in water; each value represents the average of 3–6 separate determinations; odor discrimination between all pairs was highly significant (P < 0.001) (Teranishi et al., J. Agric. Food Chem., 1966) |
Why This Matters
This direct, multi-isomer dataset enables rational selection of an isomer with a precisely calibrated odor impact, avoiding the 15-fold potency range that would otherwise confound fragrance/flavor formulation or olfactory research.
- [1] Teranishi, R.; Flath, R. A.; Guadagni, D. G.; Lundin, R. E.; Mon, T. R.; Stevens, K. L. Gas Chromatographic, Infrared, Proton Magnetic Resonance, Mass Spectral, and Threshold Analyses of All Pentyl Acetates. J. Agric. Food Chem. 1966, 14 (3), 253–262. DOI: 10.1021/jf60145a016. View Source
